N~4~-(4-methylbenzyl)-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity and what products it forms.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Antihypertensive Drug Development
Research has led to the discovery of a series of nonpeptide angiotensin II (AII) receptor antagonists, including N-(biphenylylmethyl)imidazoles, which show potent antihypertensive effects upon oral administration. These compounds, such as DuP 753, are in development for treating hypertension, highlighting the potential of related compounds in cardiovascular disease management (Carini et al., 1991).
Anticancer and Antimicrobial Properties
Synthesis of novel derivatives combining pyrimidine with thiazolidinone has been investigated for their antimicrobial and anticancer activity. Some derivatives showed promising results against microbial strains and were more potent than standard drugs like Doxorubicin against certain cancer cell lines (Verma & Verma, 2022).
Antiviral Research
Benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives were synthesized and examined for their inhibitory effects on the replication of ortho- and paramyxoviruses. Some compounds selectively inhibited influenza A virus and respiratory syncytial virus at significantly lower concentrations than their cytotoxic levels, suggesting potential antiviral applications (Golankiewicz et al., 1995).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel compounds derived from visnaginone and khellinone with demonstrated anti-inflammatory and analgesic activities suggests the utility of structurally similar compounds in developing new therapeutic agents. These compounds showed significant COX-2 inhibitory activity and were effective in reducing pain and inflammation (Abu‐Hashem et al., 2020).
Antibacterial and Antifungal Activity
A series of new benzothiazole pyrimidine derivatives exhibited excellent in vitro antibacterial and antifungal activity, surpassing standard drugs. This underscores the potential of related compounds in combating resistant microbial strains (Maddila et al., 2016).
Chemical Synthesis and Modification
Studies on systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) provide insights into drug development strategies, particularly in optimizing pharmacokinetic properties for enhanced drug efficacy (Linton et al., 2011).
Safety And Hazards
This involves detailing any known safety concerns or hazards associated with the compound, such as its toxicity or flammability.
Future Directions
This involves discussing potential future research directions or applications for the compound.
Please note that without specific information on the compound , this is a general approach and may not apply in all cases. For accurate and detailed information, please consult a reliable scientific database or literature.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c1-15-2-4-16(5-3-15)11-21-20(27)17-12-26(14-24-17)19-10-18(22-13-23-19)25-6-8-28-9-7-25/h2-5,10,12-14H,6-9,11H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDLOVHQFIGFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide |
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